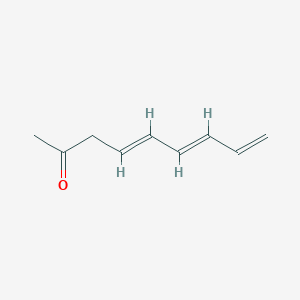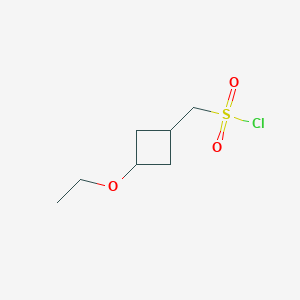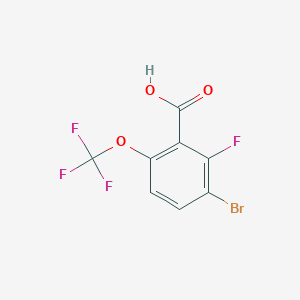
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol is a chemical compound known for its unique structural properties and versatile applications. This compound features a trifluoroethyl group, which imparts distinct chemical and physical characteristics, making it valuable in various industrial and scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol typically involves the reaction of 2,2,2-trifluoroethanol with a suitable precursor under controlled conditions. One common method includes the use of trifluoroethanol and a methyl-substituted diol in the presence of a catalyst to facilitate the reaction . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The choice of raw materials, catalysts, and reaction parameters are optimized to achieve cost-effective and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and aldehydes, which are valuable intermediates in organic synthesis and industrial applications .
Applications De Recherche Scientifique
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. Its molecular structure enables it to form stable complexes with other molecules, facilitating its use in diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1,3-propanediol: A similar diol with different substituents, used in polymer and coating applications.
2,2,2-trifluoroethyl methacrylate: A related compound used in the synthesis of fluorinated polymers.
1,1,2,3,3,3-hexafluoropropyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with distinct properties and applications.
Uniqueness
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol stands out due to its unique combination of a trifluoroethyl group and a diol structure, providing enhanced reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical transformations .
Propriétés
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-5(3-10,4-11)2-6(7,8)9/h10-11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIJYAIZBJHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
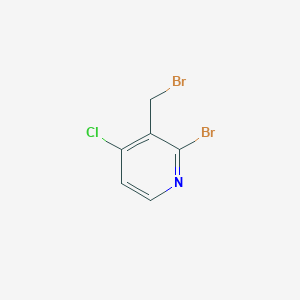


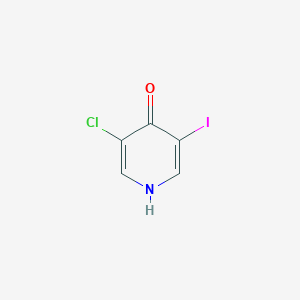

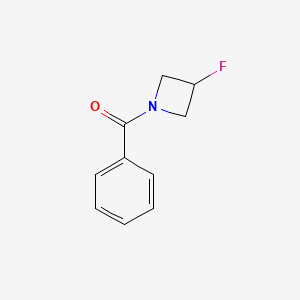
![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)
